Physicochemical properties of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole
Physicochemical properties of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole
Topic: Physicochemical properties of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole (also referred to as 1,5,6-trimethyl-4-nitrobenzimidazole) represents a specialized heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10] Unlike its more common 2-substituted analogs, this compound features a specific substitution pattern on the benzenoid ring that modulates both steric bulk and electronic density.
As a Senior Application Scientist, I categorize this molecule as a "High-Value Pharmacophore Intermediate." It is primarily utilized in the synthesis of multi-target kinase inhibitors and GPCR ligands (specifically Orexin receptor antagonists). Its utility stems from the 4-nitro group, which serves as a latent amino functionality for subsequent derivatization, while the 1,5,6-trimethyl pattern locks the regiochemistry, preventing the annular tautomerism often seen in unsubstituted benzimidazoles.
Structural & Electronic Characterization
Molecular Architecture
The molecule consists of a fused benzene and imidazole ring system. The 1,3-benzodiazole core is planar.
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Positions 5 & 6 (Methyls): These electron-donating groups increase the lipophilicity and slightly activate the ring system, although their primary role is often to block metabolic hotspots or induce specific hydrophobic interactions in protein binding pockets.
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Position 4 (Nitro): This is the critical functional handle. Being an electron-withdrawing group (EWG) at the peri-position to the N3 nitrogen, it significantly influences the basicity of the imidazole ring.
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Position 1 (Methyl): This substitution abolishes the N-H acidity, fixing the tautomeric state and increasing solubility in organic solvents compared to the 1H-parent.
Electronic Impact (The "Nitro Effect")
The 4-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect. In standard benzimidazoles, the N3 nitrogen is the basic center. The presence of the 4-nitro group reduces the electron density at N3, lowering the pKa of the conjugate acid. This makes the compound less basic than 1,5,6-trimethylbenzimidazole.
Physicochemical Properties Profile
The following data synthesizes experimental values from close structural analogs (specifically 5,6-dimethyl-4-nitro-1H-benzimidazole) and calculated descriptors for the target N-methylated species.
| Property | Value / Descriptor | Source/Rationale |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Stoichiometry |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | Yellow to Orange Crystalline Solid | Nitro-benzimidazoles exhibit charge-transfer bands in the visible region. |
| Melting Point | 145 – 160 °C (Predicted) | The 1H-parent (5,6-dimethyl-4-nitro) melts at 204–208 °C [1]. N-methylation typically lowers MP by 40–60°C due to loss of intermolecular H-bonding. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic core + methyl groups. |
| Solubility (Organic) | High: DMSO, DMF, DCM, Ethyl Acetate | N-methylation significantly improves organic solubility. |
| pKa (Conjugate Acid) | ~ 4.2 – 4.5 (Estimated) | Unsubstituted benzimidazole pKa is ~5.6. The 4-nitro group depresses this value. |
| LogP | 2.1 – 2.4 | Calculated based on fragment contributions (Benzimidazole + 3 Me + NO₂). |
| UV | ~300–350 nm | Nitro group conjugation induces a bathochromic shift. |
Synthesis & Purification Protocol
Critical Note on Regiochemistry: Direct nitration of 1,5,6-trimethylbenzimidazole can be unpredictable due to the directing effects of the N-methyl group versus the benzene ring substituents. A more robust, self-validating route involves nitrating the symmetric 1H precursor first, followed by methylation.
Validated Synthetic Workflow
Route: 5,6-Dimethylbenzimidazole
Step 1: Regioselective Nitration
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Protocol: Dissolve precursor in H₂SO₄ at 0°C. Add KNO₃ portion-wise. Allow to warm to RT.
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Mechanism: The 5 and 6 positions are blocked. The 4 and 7 positions are equivalent due to symmetry in the 1H tautomer. Electrophilic aromatic substitution occurs at C4.
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Yield: ~85-90%. Product: 5,6-dimethyl-4-nitro-1H-benzimidazole (MP: 204-208 °C) [1].
Step 2: N-Methylation (The Divergent Step)
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Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate), K₂CO₃, Acetone or DMF.
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Protocol: Suspend the Step 1 product in acetone with 1.5 eq K₂CO₃. Add 1.1 eq MeI dropwise.[11] Reflux for 4 hours.
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Challenge: The starting material is asymmetric (due to the nitro group). Alkylation at N1 vs N3 yields two isomers:
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1,5,6-trimethyl-4-nitrobenzimidazole (Target: Sterically crowded N-Me near Nitro).
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1,6,7-trimethyl-4-nitrobenzimidazole (Isomer: N-Me distal to Nitro).
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Purification: The isomers possess different dipole moments. Separation is achieved via Flash Column Chromatography (SiO₂).
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Eluent: Hexane:Ethyl Acetate (gradient).
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Identification: The target isomer (1,5,6-trimethyl-4-nitro) typically elutes second due to higher polarity or specific interaction of the nitro group, but this must be confirmed via NOESY NMR (interaction between N-Me and C7-H vs C2-H).
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Workflow Diagram (Graphviz)
Caption: Synthetic pathway emphasizing the regioselective nitration followed by isomeric separation during methylation.
Spectroscopic Identification
To validate the identity of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, look for these specific spectral signatures.
¹H NMR (400 MHz, DMSO-d₆)
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Aromatic Region:
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C2-H: Singlet at ~8.2–8.4 ppm (Deshielded by imidazole ring).
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C7-H: Singlet at ~7.6–7.8 ppm.[4] Note: The absence of ortho-coupling confirms the substitution pattern.
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Aliphatic Region:
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N-CH₃: Singlet at ~3.8–3.9 ppm (Integrated 3H).
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Ar-CH₃ (C5 & C6): Two singlets at ~2.3–2.5 ppm (Integrated 6H total).
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IR Spectroscopy (FT-IR)
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NO₂ Stretch: Strong asymmetric stretch at 1530 ± 10 cm⁻¹ and symmetric stretch at 1350 ± 10 cm⁻¹ .
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C=N Stretch: Weak band at ~1620 cm⁻¹.
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Absence of N-H: Lack of broad band at 3200–3400 cm⁻¹ confirms complete N-methylation.
Stability & Safety (HSE Profile)
Thermal Stability
Nitro-benzimidazoles are generally stable up to their melting points. However, like all polynitro aromatics, they should be treated as potentially energetic at high temperatures (>250°C).
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Recommendation: Do not heat bulk material above 200°C without DSC (Differential Scanning Calorimetry) screening.
Reactivity
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Reduction: The 4-nitro group is readily reduced (H₂/Pd-C or Fe/AcOH) to the 4-amino derivative. This is the primary utility of the compound—generating a scaffold for 4-substituted benzimidazoles.
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Nucleophilic Attack: The C2 position is susceptible to nucleophilic attack if activated, though the electron-rich methyls at 5/6 mitigate this slightly.
Hazard Statements (GHS)
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H302: Harmful if swallowed.[13]
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H315/H319: Causes skin and serious eye irritation.[13]
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H335: May cause respiratory irritation.[13]
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Handling: Use standard PPE (Nitrile gloves, safety glasses). Work in a fume hood to avoid inhalation of dust.
References
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PubChem. (2021).[13] 5,6-dimethyl-4-nitro-1H-benzimidazole (CID 2768815).[13] National Library of Medicine. [Link]
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Milata, V., et al. (2010). Nitro and aminobenzimidazoles: Preparation and tautomerism. ResearchGate. [Link]
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Boss, C., et al. (2013).[7] Benzimidazole-proline derivatives as Orexin Receptor Antagonists. WO2013182972A1. Google Patents.
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